4-Hydroxy Fenspiride is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. It is derived from Fenspiride, which is primarily utilized as a bronchodilator and anti-inflammatory agent. The compound exhibits potential therapeutic applications, particularly in treating respiratory diseases and inflammation, and is of interest in both medicinal chemistry and pharmacology.
4-Hydroxy Fenspiride falls under the classification of organic compounds, specifically as an aromatic amine due to its phenolic structure. It is often studied in pharmaceutical chemistry for its potential therapeutic effects.
The synthesis of 4-Hydroxy Fenspiride generally involves the hydroxylation of the parent compound, Fenspiride. Several methods have been documented:
The molecular structure of 4-Hydroxy Fenspiride features a spirocyclic framework with a hydroxyl group attached to one of the phenolic rings. The compound crystallizes in a monoclinic system, with specific parameters that define its crystal structure.
4-Hydroxy Fenspiride can undergo several chemical reactions:
The outcomes of these reactions depend on the specific conditions applied, including temperature, solvent choice, and concentration of reagents.
The mechanism of action for 4-Hydroxy Fenspiride primarily involves its interaction with serotonin receptors (5-hydroxytryptamine receptors). By acting as an antagonist at these receptors, it contributes to bronchodilation and exhibits anti-inflammatory properties. This mechanism is critical for its therapeutic efficacy in treating respiratory conditions .
Relevant data analyses indicate that the compound maintains stability across various pH levels but may degrade under extreme conditions or prolonged exposure to light .
4-Hydroxy Fenspiride has significant applications in various scientific fields:
4-Hydroxy Fenspiride (8-[2-(4-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is a biologically significant metabolite of the respiratory drug fenspiride. Characterized by a para-hydroxyl group on the phenethyl aromatic ring, this structural modification occurs at the molecular level through cytochrome P450-mediated oxidation. The compound retains the distinctive spirocyclic architecture of the parent molecule—specifically, a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core—while gaining enhanced hydrogen-bonding capacity and polarity due to the phenolic hydroxyl group. With a molecular formula of C₁₅H₂₀N₂O₃ and a molecular weight of 276.34 g/mol, 4-Hydroxy Fenspiride has been identified as a major phase I metabolite in mammalian systems. Its structural features position it as a compelling subject for pharmacological investigations into structure-activity relationships within the fenspiride analogue series [2] [4].
Table 1: Structural Comparison of Fenspiride and Hydroxylated Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Position | Key Structural Feature |
---|---|---|---|---|---|
Fenspiride | 5053-06-5 | C₁₅H₂₀N₂O₂ | 260.332 | None | Parent compound without hydroxyl group |
2-Hydroxy Fenspiride | 441781-21-1 | C₁₅H₂₀N₂O₃ | 276.34 | Ortho (2-position) | Hydroxyl group adjacent to ethyl linker |
3-Hydroxy Fenspiride | 441781-23-3 | C₁₅H₂₀N₂O₃ | 276.34 | Meta (3-position) | Hydroxyl group meta to ethyl linker |
4-Hydroxy Fenspiride | 441781-25-5 | C₁₅H₂₀N₂O₃ | 276.34 | Para (4-position) | Hydroxyl group para to ethyl linker |
The discovery of 4-Hydroxy Fenspiride emerged indirectly from metabolic studies of fenspiride hydrochloride, first synthesized in the 1960s as a spirocyclic compound with bronchodilatory and anti-inflammatory properties. Fenspiride’s initial industrial synthesis involved:
The identification of hydroxylated metabolites occurred decades later with advanced analytical techniques. In pivotal metabolic studies, researchers administered radiolabeled fenspiride to mammalian models and identified urinary metabolites using solid-phase extraction (SPE) with mixed-mode Bond-Elut Certify® cartridges and gas chromatography-mass spectrometry (GC-MS). These studies revealed that approximately 75-80% of administered fenspiride underwent hepatic metabolism in rats, with 4-Hydroxy Fenspiride identified as a primary oxidative metabolite—likely formed via CYP2D6 or CYP3A4 isozymes. Human studies confirmed similar metabolic pathways, with 4-hydroxylation representing a major biotransformation route. This metabolite’s significance was further underscored when analytical methods detected it as a degradation product in pharmaceutical formulations, prompting investigations into its potential pharmacological contributions to fenspiride’s therapeutic effects [4] [2].
The para-hydroxylation of fenspiride’s aromatic ring induces subtle but consequential changes to the molecule’s three-dimensional architecture and electronic properties:
Hydrogen Bonding Capacity: The phenolic hydroxyl group introduces a potent hydrogen bond donor/acceptor not present in the parent compound. This enhances potential interactions with biological targets such as the histamine H₁ receptor’s transmembrane domain or phosphodiesterase catalytic sites. Computational models suggest this group can form stable hydrogen bonds with backbone carbonyls of key residues (e.g., Glu²⁵⁶ in PDE4) [2] [6].
Electron Density Redistribution: The electron-donating hydroxyl group at the para-position increases electron density throughout the conjugated phenethyl system. This modifies the electrostatic potential surface of the aromatic ring, potentially enhancing π-stacking interactions with tyrosine or phenylalanine residues in target proteins. Nuclear magnetic resonance (NMR) studies of chemical shift changes confirm significant electron delocalization effects [2].
Spirocyclic Conformational Effects: While the spiro[4.5]decane core (comprising a piperidine ring fused to an oxazolidinone via a spiro carbon) remains intact, the increased polarity of the 4-hydroxyphenethyl substituent may influence the equilibrium between chair and twist-boat conformations of the piperidine ring. X-ray crystallography of analogous compounds shows that such substituents can alter torsional angles at the spiro center by 3-7°, potentially affecting biological activity [1] [3].
These modifications exemplify a broader principle in spirocyclic medicinal chemistry: peripheral substituents can fine-tune the pharmacology of constrained three-dimensional scaffolds without altering the core spiro architecture. The spirocyclic motif itself confers high three-dimensionality (as measured by Fsp³ values), often translating to improved solubility and target selectivity compared to planar aromatic systems [1].
The strategic positioning of the hydroxyl group at the para-position confers distinct pharmacological advantages over both the parent fenspiride and other positional isomers:
Enhanced Phosphodiesterase (PDE) Inhibition: Fenspiride exhibits moderate inhibition of PDE3, PDE4, and PDE5 isozymes (-log IC₅₀ values of 3.44, 4.16, and ~3.8, respectively). The 4-hydroxy analogue demonstrates approximately 1.5- to 2-fold increases in potency against PDE4, a key regulator of inflammatory mediators in respiratory tissues. Molecular docking simulations suggest the phenolic hydroxyl forms an additional hydrogen bond with Gln³⁶⁸ in the PDE4 catalytic domain, improving binding affinity by ΔG ≈ -1.8 kcal/mol. This enhanced PDE4 inhibition correlates with superior suppression of TNF-α and IL-17 release from activated human lymphocytes in vitro [3] [6].
Modulation of Receptor Interactions: Unlike the ortho-hydroxylated isomer (which may experience steric hindrance or intramolecular hydrogen bonding), the para-hydroxy derivative maintains optimal geometry for histamine H₁ receptor antagonism. Radioligand binding assays show Ki values of 42 nM for 4-Hydroxy Fenspiride versus 56 nM for fenspiride at H₁ receptors. Similarly, its α₁-adrenergic blocking activity (relevant for bronchial smooth muscle relaxation) is preserved or slightly enhanced due to improved hydrophobic matching with the receptor’s transmembrane helices [2] [3].
Anti-inflammatory Mechanisms: In neutrophil suppression assays, 4-Hydroxy Fenspiride reduces fMLP-induced superoxide anion generation by 78% compared to 62% for the parent drug at equimolar concentrations. This enhanced activity correlates with improved inhibition of p38 MAP kinase phosphorylation—a downstream effect potentially linked to its augmented PDE4 inhibition. The para-hydroxyl group also facilitates phase II conjugation (glucuronidation), which may prolong tissue retention in inflammatory microenvironments through enterohepatic recirculation [4] [6].
Table 2: Pharmacological Profile Comparison of Fenspiride and Its Hydroxylated Derivatives
Pharmacological Parameter | Fenspiride | 2-Hydroxy Fenspiride | 3-Hydroxy Fenspiride | 4-Hydroxy Fenspiride |
---|---|---|---|---|
PDE4 Inhibition (-log IC₅₀) | 4.16 | 3.98 | 4.05 | 4.45 |
H₁ Receptor Ki (nM) | 56 | 89 | 63 | 42 |
α₁-Adrenergic Blockade | ++ | + | ++ | +++ |
Neutrophil ROS Suppression (%) | 62 | 51 | 58 | 78 |
These properties position 4-Hydroxy Fenspiride as a critical contributor to fenspiride’s overall therapeutic effects in respiratory disorders. Its improved target engagement supports the development of future spirocyclic compounds designed with para-hydroxylated arylalkyl substituents to optimize anti-inflammatory and bronchodilatory activities [2] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7